Methyl 3-fluoro-6-methoxypicolinate
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Overview
Description
Methyl 3-fluoro-6-methoxypicolinate is an organic compound with the molecular formula C8H8FNO3 It is a derivative of picolinic acid, featuring a fluorine atom at the 3-position and a methoxy group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-6-methoxypicolinate typically involves the following steps:
Hydroxyl Chlorination: The intermediate undergoes hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination: A fluorination reaction is then performed to obtain 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoro-6-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups on the pyridine ring.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Methyl 3-fluoro-6-methoxypicolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-6-methoxypicolinate involves its interaction with molecular targets and pathways. The fluorine atom’s presence can significantly influence the compound’s reactivity and binding affinity to biological targets . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-fluoro-4-methoxybenzoate: This compound has a similar structure but differs in the position of the methoxy group and the aromatic ring system.
3-Fluoro-6-methoxypyridine: A simpler analog without the ester functional group.
Uniqueness: Methyl 3-fluoro-6-methoxypicolinate is unique due to the combination of the fluorine atom and the methoxy group on the pyridine ring, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
methyl 3-fluoro-6-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8FNO3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,1-2H3 |
InChI Key |
KOQHRBJXTLFZPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
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